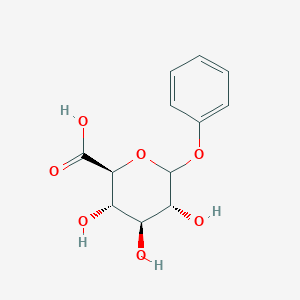

Phenylglucuronide

Description

Structure

3D Structure

Properties

CAS No. |

16063-67-5 |

|---|---|

Molecular Formula |

C12H14O7 |

Molecular Weight |

270.23 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12?/m0/s1 |

InChI Key |

WVHAUDNUGBNUDZ-SDQGTYQYSA-N |

SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonyms |

phenylglucuronide |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Mechanism of Phenol Glucuronidation in the Liver

Content Type: Technical Whitepaper Target Audience: Researchers, Senior Scientists, and Drug Metabolism (DMPK) Professionals

Executive Summary

Phenol glucuronidation is a critical Phase II metabolic pathway governing the clearance of small planar xenobiotics, including simple phenols, planar drugs (e.g., acetaminophen, propofol), and environmental toxins. This process is catalyzed primarily by the UDP-glucuronosyltransferase (UGT) superfamily within the endoplasmic reticulum (ER) of hepatocytes.[1][2][3]

This guide moves beyond basic textbook definitions to address the molecular causality of the reaction, the latency phenomenon inherent to microsomal assays, and the kinetic validation required for high-confidence in vitro-in vivo extrapolation (IVIVE).

Molecular Architecture & Isoform Specificity

The UGT Superfamily and ER Topology

UGTs are Type I transmembrane proteins localized to the ER. A critical feature distinguishing UGTs from cytosolic Phase II enzymes (like sulfotransferases) is their luminal orientation .

-

C-Terminal Domain (Luminal): Highly conserved; binds the cofactor UDP-glucuronic acid (UDPGA).

-

N-Terminal Domain (Luminal): Hypervariable; dictates substrate specificity (aglycone binding).

-

Transmembrane Helix: Anchors the protein, spanning the ER membrane.

The Latency Barrier: Because the active site faces the ER lumen, the reaction is rate-limited by the transport of UDPGA and the substrate across the ER membrane. In isolated liver microsomes (HLM), the ER vesicles are sealed. Without pore formation, the active site is inaccessible to exogenously added UDPGA, leading to "latency"—a masking of up to 90% of true enzymatic activity.

Isoform Selectivity: UGT1A6 and UGT1A9

While multiple isoforms can glucuronidate phenolic moieties, UGT1A6 is the high-capacity "phenol" isoform.

-

UGT1A6: Specialized for small, planar phenols (e.g., 1-naphthol, acetaminophen, phenol). It often exhibits low affinity (high

) but high capacity ( -

UGT1A9: Broader specificity; often handles bulkier phenols (e.g., propofol) with higher affinity (low

).

Mechanistic Enzymology

The Catalytic Dyad & SN2 Reaction

The glucuronidation of phenol is a nucleophilic substitution reaction following an SN2-like mechanism.

-

Activation: The highly conserved Histidine-35 (numbering based on UGT1A1 consensus) acts as a general base, abstracting a proton from the phenolic hydroxyl group.

-

Stabilization: An adjacent Aspartic Acid residue stabilizes the protonated Histidine, maintaining the charge relay system.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the C1 carbon of the glucuronic acid moiety on UDPGA.

-

Inversion of Configuration: The attack occurs from the opposite side of the UDP leaving group, resulting in an inversion from

-UDPGA to

Pathway Visualization

Figure 1: The catalytic mechanism of UGT-mediated phenol glucuronidation, highlighting the critical Histidine-Aspartate charge relay system.

Experimental Workflow: The "Alamethicin" Standard

To accurately measure intrinsic clearance (

Protocol: Optimized Microsomal Incubation

Reagents:

-

Enzyme: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

Activator: Alamethicin (50 µg per mg of microsomal protein).[2][4]

-

Cofactor: UDPGA (5 mM final; saturating).

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

(Essential for UDP binding). -

Stop Solution: Ice-cold Acetonitrile or Methanol (with internal standard).

Step-by-Step Methodology:

-

Alamethicin Activation (Critical Step):

-

Mix HLM with Alamethicin on ice for 15 minutes.

-

Ratio: 50 µg Alamethicin / mg Protein.[4]

-

Why: This creates pores in the microsomal vesicles, granting the active site full access to the cytosolic buffer components.

-

-

Pre-Incubation:

-

Add Phenol substrate (range 1 µM – 1000 µM) and

to the activated microsomes. -

Equilibrate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add UDPGA (5 mM) to start the reaction.

-

Note: Always start with cofactor, not enzyme, to ensure linearity.

-

-

Termination:

-

At designated time points (linear range, typically 10-30 min), quench with 1 volume of ice-cold acetonitrile.

-

Centrifuge at 10,000 x g for 10 min to pellet protein.

-

-

Quantification:

-

Analyze supernatant via HPLC-UV (290 nm for phenols) or LC-MS/MS (MRM mode).

-

Workflow Visualization

Figure 2: Optimized experimental workflow for measuring UGT kinetics, emphasizing the Alamethicin activation step.

Kinetic Data Analysis & IVIVE

Kinetic Parameters

Phenol glucuronidation often follows Michaelis-Menten kinetics, though atypical profiles (substrate inhibition) can occur with UGT1A6 at very high concentrations.

| Parameter | Definition | Typical Value (Phenol/UGT1A6) | Significance |

| Maximum velocity | 2–10 nmol/min/mg | Indicates high capacity of the liver to clear phenols. | |

| Affinity constant | 50–500 µM | UGT1A6 has low affinity; requires high substrate conc. to saturate. | |

| Intrinsic Clearance | The pure enzymatic efficiency, independent of blood flow. |

In Vitro-In Vivo Extrapolation (IVIVE)

To predict hepatic clearance (

-

MPPGL: Microsomal Protein Per Gram Liver (Standard: 45 mg/g for humans).

-

Liver Weight: Standard: 1500 g (Human).

Since phenols are high-clearance drugs, their elimination is often blood-flow limited . The Well-Stirred Model is used for prediction:

- : Hepatic blood flow (21 mL/min/kg).

- : Fraction unbound in blood.

References

-

Radominska-Pandya, A. et al. (1999). Structural and functional studies of UDP-glucuronosyltransferases. Drug Metabolism Reviews.

-

Miners, J. O. et al. (2004). In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans: pitfalls and promises. Biochemical Pharmacology.[5]

-

Fisher, M. B. et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition.[6][7][8]

-

Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology.

-

Court, M. H. (2005). Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases.[2] Methods in Enzymology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. repub.eur.nl [repub.eur.nl]

- 8. researchgate.net [researchgate.net]

Technical Guide: Phenylglucuronide – Structural Dynamics and Physicochemical Characterization

Part 1: Executive Summary & Molecular Architecture

Phenylglucuronide (CAS: 17685-05-1) represents the archetypal Phase II metabolic conjugate. Formed via the glycosidic linkage of phenol to glucuronic acid, it serves as a critical reference standard in drug metabolism and pharmacokinetics (DMPK). Its primary utility lies in validating glucuronidation assays and assessing

Unlike simple glycosides, the presence of the carboxylic acid on the sugar ring fundamentally alters its solubility profile and ionization state, making it a "Trojan Horse" for renal excretion of lipophilic xenobiotics.

Structural Specifications

The molecule consists of a phenol aglycone attached to a D-glucuronic acid moiety via a

-

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid[1]

-

Common Name: Phenyl-

-D-glucuronide[1][2][3][4][5] -

Molecular Formula:

[6]

Critical Stereochemical Note: The biological synthesis mediated by UDP-glucuronosyltransferases (UGTs) exclusively produces the

Part 2: Physicochemical Profile[8]

The following data aggregates experimental and predicted values essential for assay development.

Key Constants Table

| Property | Value | Context/Implication |

| pKa (Acidic) | 3.4 – 3.8 | Attributed to the carboxylic acid at C6'. At physiological pH (7.4), the molecule is >99.9% ionized (anionic). |

| LogP (Octanol/Water) | -0.6 to -0.8 (Predicted) | Highly hydrophilic. Unlike phenol (LogP ~1.5), the conjugate does not passively diffuse across cell membranes easily; it requires transporters (e.g., OATs). |

| Solubility | > 50 mg/mL (Water) | Excellent aqueous solubility. Standard stock solutions can be prepared in water or 50:50 Methanol:Water.[7] |

| UV Max ( | 270 nm | Retains the phenolic chromophore, though slightly hypsochromic compared to free phenol. |

Stability Matrix

-

Acidic Stability (pH < 4): High. Stable for prolonged periods at room temperature. Suitable for protein precipitation with perchloric or trichloroacetic acid.

-

Alkaline Stability (pH > 9): Moderate to Low. Susceptible to base-catalyzed hydrolysis and potential ring opening or oxidation of the phenol moiety if oxygen is present. Action: Avoid storing in basic buffers.

-

Enzymatic Stability: Unstable in the presence of

-glucuronidase (bacterial or mammalian). Action: Biological samples (urine/plasma) must be treated with an inhibitor (e.g., Saccharolactone) immediately upon collection to prevent artifactual deconjugation.

Part 3: Biosynthesis & Experimental Protocols

As a scientist, you rarely synthesize this chemically (Koenigs-Knorr method) due to the difficulty in separating anomers. The industry standard for generating authentic metabolites is Enzymatic Biosynthesis .

Protocol: Microsomal Biosynthesis (Self-Validating)

This protocol uses liver microsomes to generate this compound from phenol. It includes internal validation steps to ensure the signal observed is the true metabolite.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

- (5 mM)

-

Alamethicin (25

g/mg protein) – Pore-forming agent to allow UDPGA entry. -

Liver Microsomes (Human or Rat, 0.5 mg/mL final conc.)

-

UDP-glucuronic acid (UDPGA) (2 mM) – The cofactor.

-

Phenol (Substrate, 100

M)

Workflow:

-

Activation: Pre-incubate Microsomes + Buffer +

+ Alamethicin on ice for 15 mins. Why? To permeabilize the microsomal membrane, maximizing UGT active site access. -

Substrate Addition: Add Phenol. Warm to 37°C for 3 mins.

-

Initiation: Add UDPGA to start the reaction.

-

Incubation: Incubate at 37°C with shaking for 30–60 mins.

-

Termination: Add Ice-cold Acetonitrile (1:1 volume ratio). Vortex.

-

Clarification: Centrifuge at 10,000 x g for 10 mins. Inject supernatant to LC-MS.

Validation Controls (Must Run Parallel):

-

Negative Control A: No UDPGA. (Result: No this compound peak).

-

Negative Control B: Boiled Microsomes. (Result: No this compound peak).

Visualization: The Metabolic Pathway

Figure 1: The metabolic fate of phenol.[1] UGTs conjugate phenol to form this compound, facilitating excretion. Gut bacteria can reverse this via hydrolysis.

Part 4: Analytical Characterization

Mass Spectrometry (LC-MS/MS)

This compound is best detected in Negative Ion Mode (ESI-) due to the carboxylic acid moiety.

-

Precursor Ion:

269.0 -

Primary Fragment:

113.0 (Loss of phenol and CO2, characteristic of glucuronic acid ring fragmentation). -

Neutral Loss Scan: Loss of 176 Da (The glucuronyl moiety).

Protocol: Enzymatic Hydrolysis (Deconjugation Assay)

This assay confirms the identity of the conjugate by converting it back to the parent phenol.

Reagents:

- -Glucuronidase (Type H-1 from Helix pomatia or recombinant).

-

Acetate Buffer (pH 5.0) – Note: Enzyme optimum is acidic, unlike the synthesis pH.

Step-by-Step:

-

Aliquot: Take 50

L of the biosynthetic sample (from Protocol 3.1). -

Adjust pH: Dilute with 50

L Acetate Buffer (pH 5.0). -

Enzyme Addition: Add 1000 Units of

-glucuronidase. -

Incubation: 37°C for 2 hours.

-

Analysis: Analyze via LC-UV or LC-MS.

-

Success Criteria: Disappearance of the peak at

269 and reappearance/increase of the Phenol peak.

-

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow for this compound.[5] Direct analysis preserves the conjugate, while indirect analysis measures total phenol load.

Part 5: References

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

-

Human Metabolome Database (HMDB). (2023). Metabocard for this compound (HMDB0000926). HMDB. [Link]

-

Rowland, A., et al. (2013). In Vitro Characterization of the UDP-Glucuronosyltransferases Responsible for the Glucuronidation of Phenol. Drug Metabolism and Disposition.[7][8] [Link]

-

Sperker, B., et al. (1997). Expression and function of beta-glucuronidase in human tissues. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

Sources

- 1. Phenol glucuronide | C12H14O7 | CID 87235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. Phenyl-β-D-glucuronide | CAS 17685-05-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound | C12H14O7 | CID 119239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. data.biotage.co.jp [data.biotage.co.jp]

- 8. chimia.ch [chimia.ch]

role of UDP-glucuronosyltransferase in phenylglucuronide formation

A Technical Guide to UGT-Mediated Phenol Detoxification

Executive Summary

The formation of phenylglucuronide (phenyl-β-D-glucopyranosiduronic acid) represents the primary Phase II metabolic clearance pathway for phenol and structurally related simple phenolic xenobiotics.[1] This reaction is catalyzed by the uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily, specifically the UGT1A6 and UGT1A9 isoforms in humans.[1]

This guide provides a technical deep-dive into the enzymology, kinetic characterization, and experimental quantification of this pathway. It is designed for researchers establishing in vitro metabolism assays or investigating phenolic drug toxicity.[1]

Mechanistic Enzymology

The Reaction Mechanism

The conjugation of phenol to glucuronic acid follows a direct SN2 bi-bi mechanism . The reaction occurs within the lumen of the endoplasmic reticulum (ER), where UGT enzymes are membrane-bound.

-

Cofactor Binding: UDP-glucuronic acid (UDP-GA) binds to the conserved C-terminal domain of the UGT enzyme.[1]

-

Substrate Activation: The phenolic hydroxyl group is deprotonated by a catalytic base residue (universally conserved His-35 in the N-terminal domain) to form a phenoxide ion.[1]

-

Nucleophilic Attack: The phenoxide oxygen attacks the C1 carbon of the glucuronic acid moiety of UDP-GA.[1]

-

Inversion of Configuration: The attack occurs from the opposite side of the leaving group (UDP), resulting in an inversion of configuration at the C1 anomeric center. The

-linked UDP-GA is converted to a

Pathway Visualization

The following diagram illustrates the molecular interaction and signal flow during the catalytic cycle.

Figure 1: Catalytic mechanism of UGT-mediated this compound formation involving His-35 deprotonation and SN2 inversion.[1]

Isoform Specificity & Kinetics[2][3]

While multiple UGTs can conjugate phenols, UGT1A6 is the dominant high-capacity isoform for simple planar phenols.[1] UGT1A9 serves as a high-affinity, lower-capacity contributor.[1]

Comparative Kinetic Profiles

The following table summarizes the kinetic behavior of the two primary isoforms toward simple phenolic substrates.

| Feature | UGT1A6 | UGT1A9 |

| Primary Substrate Class | Planar, simple phenols (e.g., 4-nitrophenol, 1-naphthol) | Bulky phenols (e.g., propofol) & simple phenols |

| Affinity ( | High | Low |

| Capacity ( | High Capacity | Moderate Capacity |

| Allosteric Regulation | Activated by phenols (atypical kinetics often observed) | Generally follows Michaelis-Menten kinetics |

| Tissue Distribution | Liver, Kidney, Intestine | Liver, Kidney (High expression) |

Technical Note: UGT1A6 often exhibits sigmoidal kinetics (Hill coefficient > 1) rather than hyperbolic Michaelis-Menten kinetics. This indicates homotropic activation where the binding of one phenol molecule facilitates the binding of subsequent molecules. When modeling clearance, the Hill equation must be used instead of standard Michaelis-Menten equations.[1]

Experimental Protocols

To accurately quantify this compound formation, the latency of UGT enzymes in microsomal preparations must be overcome using pore-forming agents.

Materials Required[1][4]

-

Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT1A6/1A9.[1]

-

Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4).

-

Cofactor: UDP-glucuronic acid (UDP-GA), 2–5 mM final concentration.[1]

-

Activator: Alamethicin (50 µg/mg protein).[1] Avoid detergents like Triton X-100 if possible, as they can inhibit specific isoforms.

-

Magnesium: MgCl2 (10 mM) is obligatory for UGT activity.[1]

-

Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard.

Step-by-Step Assay Workflow

This protocol ensures maximal enzyme accessibility without disrupting membrane integrity.[1]

-

Pre-Incubation (Latency Removal):

-

Mix HLM (0.5 mg/mL final) with Alamethicin (50 µg/mg protein) in buffer.

-

Incubate on ice for 15 minutes. This creates pores in the ER membrane, allowing UDP-GA entry.[1]

-

-

Reaction Mixture Preparation:

-

Add MgCl2 (10 mM) and Phenol substrate (range: 10 µM – 5 mM).

-

Pre-warm at 37°C for 5 minutes.

-

-

Initiation:

-

Add UDP-GA (5 mM) to start the reaction.[1]

-

-

Incubation:

-

Incubate at 37°C with shaking.

-

Time: 10–30 minutes (must be determined by linearity testing).

-

-

Termination:

-

Add equal volume of ice-cold ACN containing internal standard (e.g., phenolphthalein-glucuronide).[1]

-

Centrifuge at 15,000 x g for 10 minutes to pellet protein.

-

-

Analysis:

-

Inject supernatant into HPLC-UV (270 nm) or LC-MS/MS (Negative ion mode).

-

Experimental Logic Diagram

Figure 2: Optimized workflow for microsomal glucuronidation assays using alamethicin activation.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Because UGT1A6 often displays auto-activation, standard Michaelis-Menten plots may yield poor fits.[1] Use the Hill Equation for kinetic modeling:

- : Reaction velocity[1]

- : Maximum velocity

- : Substrate concentration

-

: Hill coefficient (slope factor).[1] If

-

: Substrate concentration at halfngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Intrinsic Clearance is then calculated as:

Quality Control Criteria

-

Linearity: Reaction must be linear with respect to both time and protein concentration.

-

Mass Balance: Ensure <10% substrate depletion to maintain "initial rate" conditions.

-

Controls: Include a negative control (no UDP-GA) to rule out non-enzymatic binding or background interference.

References

-

Miners, J. O., et al. (2002).[1] "Quantitative structure-activity relationships for the glucuronidation of simple phenols by expressed human UGT1A6 and UGT1A9." Drug Metabolism and Disposition. Link

-

Court, M. H. (2005).[1] "Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases." Methods in Enzymology. Link

-

Fisher, M. B., et al. (2000).[1] "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[1] Drug Metabolism and Disposition. Link

-

Tukey, R. H., & Strassburg, C. P. (2000). "Human UDP-glucuronosyltransferases: metabolism, expression, and disease." Annual Review of Pharmacology and Toxicology. Link

-

PubChem. (n.d.).[1] "this compound Structure and Biology." National Institutes of Health.[1][2] Link

Sources

Technical Guide: Metabolic Pathway of Benzene to Phenylglucuronide

Executive Summary

The metabolic conversion of benzene to phenylglucuronide represents a critical detoxification pathway that competes with bioactivation routes leading to hematotoxicity and leukemia. While benzene oxidation by Cytochrome P450 2E1 (CYP2E1) generates the reactive intermediate benzene oxide, the subsequent conjugation of its rearrangement product, phenol, to glucuronic acid facilitates renal excretion.

For researchers and drug developers, understanding this pathway is two-fold:

-

Biomarker Validation: this compound is a primary urinary metabolite, serving as a biomarker for recent high-level benzene exposure.

-

Metabolic Shunting: Enhancing glucuronidation (Phase II) can reduce the pool of free phenol available for further oxidation to toxic hydroquinones and benzoquinones.

This guide details the mechanistic enzymology, kinetic parameters, and a validated LC-MS/MS protocol for quantifying this metabolite, moving beyond basic textbook descriptions to actionable experimental logic.

Mechanistic Pathway Analysis

The transformation of benzene to this compound is a two-phase process involving hepatic oxidation followed by conjugation.

Phase I: Bioactivation & Rearrangement

Benzene is lipophilic and requires oxidation to become water-soluble.

-

Oxidation: CYP2E1 inserts an oxygen atom into the benzene ring, forming benzene oxide (an unstable epoxide).

-

Rearrangement: Benzene oxide exists in equilibrium with oxepin but predominantly undergoes a spontaneous, non-enzymatic NIH shift to form phenol (hydroxybenzene).

-

Critical Note: This step competes with the hydrolysis of benzene oxide by Epoxide Hydrolase (mEH) to form benzene dihydrodiol (precursor to catechol).

-

Phase II: Glucuronidation

Phenol is a substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).[1]

-

Conjugation: The UGT enzyme transfers glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of phenol.

-

Product: The result is This compound (phenyl-β-D-glucuronide), a highly polar, water-soluble ether glucuronide excreted in urine.

Pathway Visualization

Figure 1: The metabolic trajectory from Benzene to this compound.[2] Red nodes indicate toxic/reactive compounds; Blue indicates the stable conjugate.

Enzymology & Kinetics

Key Enzymes[1][3][4][5][6][7][8][9]

-

CYP2E1 (Cytochrome P450 2E1): The rate-limiting enzyme for the initial oxidation. It is a high-affinity, low-capacity enzyme for benzene.

-

Experimental Insight: In vitro inhibition studies often use diethyldithiocarbamate (DDC) or 4-methylpyrazole to confirm CYP2E1 specificity.

-

-

UGT Isoforms (UGT1A6 & UGT1A9):

-

UGT1A6: The primary isoform for simple planar phenols. It is often described as the "phenol UGT."

-

UGT1A9: Contributes significantly to phenol glucuronidation in the human liver.[3]

-

Species Difference: Rats rely heavily on UGT1A6; humans utilize both 1A6 and 1A9.

-

Kinetic Parameters

Data derived from Human Liver Microsomes (HLM) typically follow Michaelis-Menten kinetics, though substrate inhibition can occur at high phenol concentrations (>1 mM).

| Parameter | Value Range (Human Liver Microsomes) | Notes |

| Km (Phenol) | 50 – 300 µM | Varies by donor genotype (UGT1A6 polymorphisms). |

| Vmax | 2 – 10 nmol/min/mg protein | Highly dependent on microsomal preparation quality. |

| Intrinsic Clearance (CLint) | 20 – 100 µL/min/mg | Indicates rapid detoxification capacity. |

Experimental Protocols

Protocol A: In Vitro Microsomal Incubation

This assay measures the formation rate of this compound using Human Liver Microsomes (HLM).

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

Alamethicin (50 µg/mg protein) – Crucial for pore-forming to allow UDPGA entry into microsomal vesicles.

-

UDPGA (5 mM) – Cofactor.

-

Phenol (Substrate, 10–1000 µM)

-

Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Phenol-d5 glucuronide).

Workflow:

-

Activation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin on ice for 15 mins.

-

Mixture: Combine Buffer, MgCl₂, and HLM.

-

Pre-warming: Incubate at 37°C for 5 mins.

-

Initiation: Add UDPGA to start the reaction.

-

Incubation: Run for 30 mins at 37°C.

-

Termination: Add Stop Solution (1:1 v/v). Centrifuge at 10,000 x g for 10 mins.

-

Analysis: Inject supernatant into LC-MS/MS.

Protocol B: Direct LC-MS/MS Quantification (Urine/In Vitro)

Direct measurement of the glucuronide is superior to hydrolysis methods (which measure "total phenol") because it avoids artifacts from acid/enzymatic hydrolysis efficiency.

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

MS/MS Transitions (Negative Mode - ESI):

-

This compound:

-

Precursor: m/z 269.0 [M-H]⁻

-

Quantifier: m/z 113.0 (Glucuronide fragment)

-

Qualifier: m/z 93.0 (Phenol fragment)

-

Experimental Workflow Diagram

Figure 2: Analytical workflow for the direct quantification of this compound.

Toxicological Implications[10][11][12]

The formation of this compound is a "safe" exit route for benzene. However, saturation of this pathway shifts metabolism toward oxidation.

-

Detoxification vs. Bioactivation:

-

Low Dose: UGTs efficiently scavenge phenol -> this compound (Excreted).

-

High Dose: UGT saturation leads to phenol accumulation. Free phenol is then re-oxidized by CYP2E1 to Hydroquinone and Catechol , which can oxidize further to benzoquinones (hematotoxic).

-

-

Biomarker Utility:

-

This compound is useful for monitoring occupational exposure (>1 ppm).

-

For environmental/low-level exposure (<0.1 ppm), S-phenylmercapturic acid (SPMA) is a more sensitive and specific biomarker due to lower background levels in non-smokers.

-

References

-

National Toxicology Program (NTP). (2023). Toxicology and Carcinogenesis Studies of Benzene.[4] U.S. Department of Health and Human Services. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Benzene. Centers for Disease Control and Prevention. [Link]

-

Hanioka, N., et al. (2016).[1] "Glucuronidation of 4-tert-octylphenol in humans, monkeys, rats, and mice: an in vitro analysis using liver and intestine microsomes." Archives of Toxicology. [Link] (Cited for comparative phenol UGT kinetics).

-

Miners, J. O., et al. (2011). "The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions." Pharmacology & Therapeutics. [Link]

-

World Health Organization (WHO) / IARC. (2018). Benzene Monograph - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[Link]

Sources

- 1. Glucuronidation of 4-tert-octylphenol in humans, monkeys, rats, and mice: an in vitro analysis using liver and intestine microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies in detoxication. 54. The metabolism of benzene. (a) The formation of this compound and phenylsulphuric acid from [14C]benzene. (b) The metabolism of [14C]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

Biological Half-Life of Phenylglucuronide in Human Plasma

The following technical guide details the biological half-life, pharmacokinetics, and analytical quantification of phenylglucuronide in human plasma.

Editorial Note: In the context of drug development, "this compound" most frequently refers to Mycophenolic Acid Phenyl Glucuronide (MPAG) , the primary inactive metabolite of the immunosuppressant Mycophenolate Mofetil (MMF). However, chemically, it also refers to the glucuronide conjugate of simple Phenol (a benzene metabolite). This guide primarily addresses MPAG due to its critical relevance in therapeutic drug monitoring (TDM) and pharmacokinetics, while also providing the specific data for simple this compound as a toxicological biomarker.

A Technical Guide for Pharmacokinetic Assessment and Bioanalysis

Executive Summary

The biological half-life (

-

MPAG (Mycophenolic Acid Phenyl Glucuronide): The elimination half-life ranges from 13 to 17 hours in healthy volunteers. This value is significantly prolonged in patients with renal impairment (GFR < 25 mL/min) due to exclusive renal elimination.

-

Simple this compound (Phenol Metabolite): The terminal elimination half-life is approximately 12 to 16 hours following occupational exposure, though the bulk of excretion occurs rapidly (< 24 hours).

Understanding these kinetics is critical for distinguishing between formation-rate-limited elimination and enterohepatic recycling (EHC), particularly for MPAG, where EHC contributes up to 40% of total exposure.

Chemical Identity & Biosynthesis

To ensure analytical specificity, researchers must distinguish between the stable phenolic ether glucuronide and the unstable acyl glucuronide.

| Feature | Phenolic Glucuronide (MPAG) | Acyl Glucuronide (AcMPAG) |

| Chemical Bond | Ether linkage (Stable) | Ester linkage (Unstable/Reactive) |

| Formation Enzyme | UGT1A9 (Liver > Kidney) | UGT2B7 |

| Pharmacology | Pharmacologically Inactive | Potentially Reactive (Immunotoxic) |

| Plasma Stability | High (Stable at RT) | Low (Hydrolyzes back to parent) |

| Primary Excretion | Renal (Active Secretion via MRP2/OAT3) | Biliary/Renal |

Biosynthetic Pathway (MPA Context)

MPAG is formed primarily in the liver by UGT1A9. Unlike simple phase II metabolites, MPAG undergoes extensive enterohepatic recirculation. It is excreted into the bile via MRP2 , deconjugated by gut flora

Figure 1: Pharmacokinetic pathway of MPAG emphasizing the Enterohepatic Circulation (EHC) loop which prolongs the apparent half-life.

Pharmacokinetics in Human Plasma[1][2][3][4]

Elimination Kinetics (MPAG)

The elimination of MPAG is rate-limited by renal excretion rather than formation.

-

Half-Life (

): 13–17 hours.[1] -

Renal Clearance: MPAG is cleared by active tubular secretion.[2] Competition for transporters (OAT3) by other drugs (e.g., probenecid, acyclovir) can elevate plasma MPAG levels.

-

Renal Impairment: In patients with severe renal failure (creatinine clearance < 25 mL/min), MPAG plasma AUC can increase by 3-6 fold .

-

Protein Binding: MPAG is highly protein-bound (82%) to albumin.[3] In renal failure, accumulated MPAG can displace the parent drug (MPA) from albumin binding sites, paradoxically increasing the free (active) fraction of the parent drug while total MPA levels decrease.

Elimination Kinetics (Simple this compound)

For simple phenol exposure (benzene metabolism):

-

Half-Life (

): ~16.3 hours (Terminal phase). -

Biomonitoring Window: Due to this half-life, this compound is a reliable biomarker for "end-of-shift" urine sampling but reflects exposure over the previous 24–48 hours.

Analytical Methodologies

Accurate measurement of this compound requires rigorous stabilization to prevent the hydrolysis of co-existing acyl glucuronides (AcMPAG), which can artificially inflate parent drug levels.

Sample Preparation Protocol (Valid for LC-MS/MS)

Objective: Quantify MPAG while preserving AcMPAG stability.

-

Collection: Collect whole blood into EDTA tubes.

-

Stabilization (Critical):

-

Acyl glucuronides are unstable at physiological pH.

-

Action: Immediately acidify plasma to pH < 3.0 using Phosphoric Acid (H3PO4) or Formic Acid upon separation.

-

Note: MPAG (ether glucuronide) is stable, but acidification is required to protect the integrity of the total sample profile.

-

-

Protein Precipitation:

-

Add 3 volumes of ice-cold Acetonitrile (containing deuterated internal standard MPAG-d3).

-

Vortex for 30s, Centrifuge at 10,000g for 10 min at 4°C.

-

-

Solid Phase Extraction (Optional for high sensitivity):

-

Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

-

Wash with 5% Methanol/Water (acidified).

-

Elute with 100% Methanol.

-

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 10% B to 90% B over 5 minutes.

-

Transitions (MRM):

-

MPAG:

497.2 -

Simple this compound:

269.0

-

Figure 2: Sample preparation workflow ensuring stability of glucuronide metabolites.

Clinical & Toxicological Significance

Drug Development (MPAG)

-

Therapeutic Drug Monitoring (TDM): While MPAG is inactive, its accumulation signals renal distress.[4] High MPAG levels compete with MPA for albumin binding, necessitating the monitoring of free MPA rather than total MPA in renal transplant patients.

-

Enterohepatic Recirculation: The "second peak" observed in MPA plasma profiles (6–12 hours post-dose) is caused by the conversion of biliary MPAG back to MPA.[2][5] Antibiotics that deplete gut flora can reduce this conversion, lowering MPA exposure and risking graft rejection.

Toxicology (Benzene/Phenol)

-

Biomarker Utility: this compound in urine/plasma is a specific biomarker for benzene exposure.

-

Interpretation: A half-life of ~16 hours allows for the detection of exposure from the previous day, unlike breath benzene (rapid elimination).

References

-

Pharmacokinetics of Mycophenolic Acid and its Phenyl Glucuronide Metabolite. Archives of Medical Science. (2012). Available at: [Link]

-

Mycophenolic Acid Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available at: [Link]

-

Determination of Mycophenolic Acid and its Phenyl Glucuronide in Human Plasma. Bioanalysis. (2010). Available at: [Link]

-

Validation of Biomarkers in Humans Exposed to Benzene: Urine Metabolites. American Journal of Industrial Medicine. (2000). Available at: [Link]

-

Plasma Stability-Dependent Circulation of Acyl Glucuronide Metabolites. Drug Metabolism and Disposition. (2011). Available at: [Link]

Sources

Phenylglucuronide: A Core Biomarker for Benzene Exposure Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of phenylglucuronide as a biomarker for assessing human exposure to benzene. We will explore the metabolic pathways of benzene, the specific role of this compound, the analytical methodologies for its quantification, and its utility and limitations in the context of other established biomarkers.

Introduction: The Imperative for Benzene Biomonitoring

Benzene is a ubiquitous environmental and industrial pollutant, classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[1][2] Exposure occurs through inhalation of contaminated air, such as in industrial settings, vehicle exhaust, and tobacco smoke.[1][3] Chronic exposure to benzene is known to cause severe health effects, primarily targeting the hematopoietic system, leading to conditions like aplastic anemia and acute myeloid leukemia.[2][4]

Given that benzene is a genotoxic carcinogen with no established safe threshold of exposure, biological monitoring is crucial for assessing health risks.[5] Biomarkers of exposure provide an integrated measure of the internal dose received from all routes, reflecting individual metabolic differences and offering a more accurate risk assessment than ambient air monitoring alone.[3][6] While several metabolites are used as biomarkers, understanding the role of major metabolic products like this compound is fundamental to the field.

The Metabolic Journey: From Benzene to this compound

The toxicity of benzene is not caused by the parent compound itself but by its reactive metabolites.[7] Metabolism is a prerequisite for benzene's toxic effects and primarily occurs in the liver.[7]

Phase I: Oxidation The initial and rate-limiting step is the oxidation of benzene to benzene oxide, a reaction primarily catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[7] Benzene oxide is an unstable epoxide that exists in equilibrium with its oxepin form. It can then follow several pathways:

-

Spontaneous Rearrangement: It can non-enzymatically rearrange to form phenol, the primary metabolite.

-

Glutathione Conjugation: It can be conjugated with glutathione (GSH) to eventually form S-phenylmercapturic acid (S-PMA), a highly specific but minor metabolite.[5][7]

-

Ring Opening: The oxepin form can undergo ring-opening to form trans,trans-muconaldehyde, which is then oxidized to trans,trans-muconic acid (t,t-MA).[7]

Phase II: Conjugation Phenol, being the major Phase I metabolite, undergoes extensive Phase II conjugation to facilitate its detoxification and excretion. This involves two main reactions:

-

Glucuronidation: Phenol is conjugated with UDP-glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT) to form This compound (PG) .[8]

-

Sulfation: Phenol is conjugated with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) by sulfotransferase enzymes to form phenylsulfate (PS).[8]

This compound and phenylsulfate are water-soluble, non-toxic compounds that are readily excreted in the urine.[8][9] Together, these conjugated phenols represent a major portion of the metabolized benzene dose.[8]

Caption: Simplified metabolic pathway of benzene.

Evaluating this compound as a Biomarker

This compound, along with phenylsulfate, is a major urinary metabolite of benzene.[8] Its utility as a biomarker, however, must be considered in the context of other available markers and the specific exposure scenario.

Comparison with Other Benzene Biomarkers

The choice of biomarker often depends on the level of exposure being assessed. While this compound is a significant metabolite, other markers have gained prominence due to their superior sensitivity and specificity at low exposure levels.[10][11]

| Biomarker | Typical % of Dose | Half-Life (hours) | Specificity | Sensitivity for Low Exposure | Key Considerations |

| This compound/Phenol | ~15-35% (as Phenol)[8] | ~16.3[10][12] | Low | Low | High background from diet, other exposures, and medication. Not reliable below ~5 ppm exposure.[3][10] |

| S-Phenylmercapturic Acid (S-PMA) | ~0.11%[13] | ~9-13[10][13] | High | High | Considered the most suitable biomarker for low-level exposure (<1 ppm).[1][11][13] |

| trans,trans-Muconic Acid (t,t-MA) | ~3.9%[13] | ~5-14[10][13] | Moderate | Moderate | Can be generated from the food preservative sorbic acid, affecting specificity.[5] |

Strengths and Limitations

Strengths:

-

Major Metabolite: As a significant product of benzene metabolism, its formation reflects a primary detoxification pathway.[8]

-

Historical Significance: Measurements of total urinary phenols (the sum of free phenol, this compound, and phenylsulfate) have historically been a cornerstone of benzene biomonitoring.[14]

Limitations:

-

Lack of Specificity: The primary challenge is that phenol is not unique to benzene exposure. It is also a metabolite of other aromatic compounds and is present in certain foods, medications, and tobacco smoke, leading to high background levels in the general population.[10][14]

-

Poor Low-Dose Sensitivity: Due to the high background, urinary phenol (and by extension, its conjugates) is not sensitive enough to distinguish unexposed individuals from those exposed to low (<5 ppm) concentrations of benzene.[10][11][12] For modern occupational exposure limits, which are often below 1 ppm, this is a significant drawback.[3]

In practice, S-PMA and t,t-MA are now considered the most sensitive and specific biomarkers for assessing low-level occupational and environmental benzene exposure.[5][10] However, analysis of this compound remains relevant for understanding the overall metabolic profile and in scenarios of higher exposure.

Analytical Methodology: Quantifying this compound

The quantification of this compound in urine typically involves hydrolysis to liberate free phenol, followed by chromatographic analysis. Direct measurement of the intact conjugate is also possible but less common.[15][16]

Experimental Protocol: Hydrolysis Followed by GC/MS

This protocol describes a validated and widely used approach for measuring total phenol (derived from this compound and phenylsulfate) in urine.

Causality: The core principle is that the highly polar glucuronide and sulfate conjugates are not easily analyzed by standard reversed-phase chromatography or gas chromatography.[17] Enzymatic or acid hydrolysis is required to cleave the conjugate bond, releasing the less polar and more volatile phenol molecule, which can then be extracted and analyzed.

Step-by-Step Methodology:

-

Sample Collection & Storage:

-

Collect end-of-shift urine samples in sterile, polypropylene containers.

-

Record the time of collection and total urine volume.

-

For normalization, measure urinary creatinine concentration.

-

If not analyzed immediately, store samples frozen at -20°C or below to ensure stability.

-

-

Enzymatic Hydrolysis (Self-Validating Step):

-

Rationale: Enzymatic hydrolysis using β-glucuronidase (often with sulfatase activity, e.g., from Helix pomatia) is preferred over acid hydrolysis as it is more specific and uses milder conditions, preventing the degradation of the target analyte.[17][18]

-

Thaw a urine sample and vortex to mix.

-

To a 1 mL aliquot of urine, add an appropriate buffer (e.g., 100 mM ammonium acetate, pH 5.0).[17]

-

Add a solution of β-glucuronidase enzyme (e.g., 10,000 units/mL).[17] The exact amount and source should be optimized.

-

Include a quality control (QC) sample spiked with a known concentration of a stable-isotope-labeled this compound standard. This internal standard validates the efficiency of the hydrolysis and extraction steps for each batch.

-

Incubate the mixture, for example, at 60°C for 2 hours or overnight at 37°C.[17] Incubation conditions must be optimized based on the enzyme source.

-

-

Extraction:

-

After hydrolysis, cool the samples to room temperature.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the liberated phenol from the urine matrix. For LLE, add an immiscible organic solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the phases.

-

-

Derivatization (for GC analysis):

-

Rationale: Phenol contains a polar hydroxyl group that can lead to poor peak shape in GC. Derivatization converts this group into a less polar, more volatile derivative.

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute in a derivatizing agent (e.g., BSTFA with 1% TMCS or propanoic anhydride) and heat to complete the reaction.[15][16]

-

-

GC/MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC/MS).

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, monitoring for characteristic ions of the derivatized phenol and the internal standard.[15]

-

Caption: General analytical workflow for urinary this compound.

Conclusion and Future Directions

This compound is a major and mechanistically important metabolite of benzene. Its measurement, typically as part of total urinary phenol, provides a valuable tool for assessing benzene exposure, particularly at moderate to high concentrations. However, for the low-level exposures typically encountered in modern occupational and environmental settings, its utility is limited by a lack of specificity and sensitivity compared to other biomarkers.

For researchers, scientists, and drug development professionals, the current best practice for low-level benzene biomonitoring favors the use of urinary S-PMA due to its superior specificity and sensitivity.[13][19] Nevertheless, a comprehensive understanding of benzene's metabolic fate, including the primary conjugation pathways leading to this compound, is essential for interpreting biomonitoring data, developing pharmacokinetic models, and fully characterizing the toxicological risk of this important industrial chemical.

References

-

Schrenk, D., & Bock, K. W. (1990). Metabolism of benzene in rat hepatocytes. Influence of inducers on phenol glucuronidation. Drug Metabolism and Disposition, 18(5), 720–725. [Link]

-

Needham, L. L., Hill, R. H., Orti, D. L., Felver, M. E., & Liddle, J. A. (1984). Qualitative and quantitative analyses of phenol, this compound, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 8(4), 154–158. [Link]

-

National Center for Biotechnology Information. (2018). Benzene - 4. Mechanistic and Other Relevant Data. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 120. [Link]

-

Parke, D. V., & Williams, R. T. (1953). Studies in detoxication. 54. The metabolism of benzene. (a) The formation of this compound and phenylsulphuric acid from [14C]benzene. (b) The metabolism of [14C]phenol. The Biochemical Journal, 55(2), 337–340. [Link]

-

Needham, L. L., Hill, R. H., Orti, D. L., Felver, M. E., & Liddle, J. A. (1984). Qualitative and Quantitative Analyses of Phenol, this compound, and Phenylsulfate in Urine and Plasma by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 8(4), 154–158. [Link]

-

Parke, D. V., & Williams, R. T. (1953). Studies in detoxication. 54. The metabolism of benzene. (a) The formation of this compound and phenylsulphuric acid from [14C]benzene. (b) The metabolism of [14C]phenol. The Biochemical Journal, 55(2), 337–340. [Link]

-

Health Effects Institute. (2003). Benzene Metabolism in Rodents at Doses Relevant to Human Exposure from Urban Air. HEI Report No. 116. [Link]

-

Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. [Link]

-

Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Benzene - Chapter 7: Analytical Methods. [Link]

-

Weisel, C. P. (2010). Biomarkers of environmental benzene exposure. Environmental Health Perspectives, 118(6), 814–823. [Link]

-

Qu, Q., Shore, R., Li, G., Jin, X., Chen, L. C., Cohen, B., Melikian, A. A., Eastmond, D., Rappaport, S. M., Yin, S., & Li, H. (2000). Validation of biomarkers in humans exposed to benzene: urine metabolites. American Journal of Industrial Medicine, 37(5), 522–531. [Link]

-

ResearchGate. (2021). A Rapid and Sensitive Method of Determination of 1-Hydroxypyrene Glucuronide in Urine by UPLC–FLD. Request PDF. [Link]

-

Scherer, G., Sterz, K., Hagedorn, H. W., & Köhler, D. (2011). Urinary S-phenylmercapturic acid (SPMA) as a biomarker for exposure to benzene. Journal of Chromatography B, 879(11-12), 765–775. [Link]

-

Kim, S., Vermeulen, R., Waidyanatha, S., Johnson, B. A., Lan, Q., Rothman, N., Smith, M. T., Zhang, L., Li, G., Shen, M., Rappaport, S. M., & Yin, S. (2006). Validation and evaluation of biomarkers in workers exposed to benzene in China. Chemico-Biological Interactions, 161(3), 224–234. [Link]

-

Qu, Q., Shore, R., Li, G., Jin, X., Chen, L. C., Cohen, B., Melikian, A. A., Eastmond, D., Rappaport, S. M., Yin, S., & Li, H. (2000). Validation of biomarkers in humans exposed to benzene: Urine metabolites. American Journal of Industrial Medicine, 37(5), 522-531. [Link]

-

Wang, Y., Zhang, Y., & Li, H. (2023). Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review. Toxics, 11(8), 698. [Link]

-

Fustinoni, S., Campo, L., & Gatti, G. (2020). Biological Monitoring of Exposure to Benzene in Port Workers. Frontiers in Public Health, 8, 362. [Link]

-

Boogaard, P. J., & van Sittert, N. J. (1995). Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol. Occupational and Environmental Medicine, 52(9), 611–620. [Link]

-

Boogaard, P. J., & van Sittert, N. J. (1996). Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene. Environmental Health Perspectives, 104(Suppl 6), 1151–1157. [Link]

-

Boogaard, P. J. (2023). Human biomonitoring of low-level benzene exposures. Critical Reviews in Toxicology, 53(1), 1-22. [Link]

-

Johnson, P. D., & Cocker, J. (2002). Development and validation of a competitive immunoassay for urinary S-phenylmercapturic acid and its application in benzene biological monitoring. Biomarkers, 7(2), 103–112. [Link]

-

Kaewboonchoo, O., Saleesog, R., & Ratanapittayaporn, A. (2021). BENZENE HEALTH RISK ASSESSMENT FOR NEUROLOGICAL DISORDERS OF GAS STATION EMPLOYEES IN RAYONG PROVINCE, THAILAND. Journal of Health Research, 35(2), 231-240. [Link]

Sources

- 1. coresta.org [coresta.org]

- 2. Frontiers | Biological Monitoring of Exposure to Benzene in Port Workers [frontiersin.org]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]

- 5. mdpi.com [mdpi.com]

- 6. Biomarkers of environmental benzene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism of benzene in rat hepatocytes. Influence of inducers on phenol glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies in detoxication. 54. The metabolism of benzene. (a) The formation of this compound and phenylsulphuric acid from [14C]benzene. (b) The metabolism of [14C]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of biomarkers in humans exposed to benzene: urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation and evaluation of biomarkers in workers exposed to benzene in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Qualitative and quantitative analyses of phenol, this compound, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

- 18. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

Kinetics of Phenylglucuronide Formation in Liver Microsomes

A Mechanistic and Practical Guide for Kinetic Characterization

Executive Summary

The formation of phenylglucuronide from phenol is a canonical probe reaction for assessing UDP-glucuronosyltransferase (UGT) activity, specifically the UGT1A6 isoform (with minor contributions from UGT1A9). Unlike Cytochrome P450 (CYP) assays, UGT kinetic studies in liver microsomes are complicated by the phenomenon of latency —the sequestration of the active site within the lumen of the endoplasmic reticulum (ER).

This guide details the optimized kinetic characterization of this compound formation. It moves beyond standard protocols to address the critical impact of pore-forming agents (alamethicin), the necessity of magnesium stabilization, and the mathematical modeling of substrate inhibition, which is frequently observed in phenolic glucuronidation.

Part 1: Mechanistic Foundation

1.1 The Reaction Architecture

The conjugation of phenol involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the phenol substrate. This reaction is catalyzed primarily by UGT1A6, a "planar phenol" specialist.

Key Reaction Parameters:

-

Enzyme: UGT1A6 (Major), UGT1A9 (Minor).

-

Cofactor: UDP-glucuronic acid (UDPGA).

-

Activator:

(Stabilizes the leaving group UDP). -

Location: Luminal side of the ER membrane.

1.2 The Latency Challenge

In native liver microsomes, the UGT active site is shielded by the lipid bilayer. Substrates and cofactors must cross this barrier. In vitro, this transport is rate-limiting. To measure intrinsic clearance (

-

Detergents (Brij-58, Triton X-100): Historically used but risky. They often disrupt the protein-lipid environment essential for UGT activity, leading to

underestimation. -

Alamethicin: A pore-forming peptide derived from Trichoderma viride. It forms stable channels in the membrane, allowing free passage of UDPGA and Phenol without dissolving the bilayer structure. This is the gold standard for UGT kinetics.

Figure 1: Mechanism of Alamethicin-mediated activation. The peptide forms a pore allowing substrates to bypass the membrane latency barrier.

Part 2: Experimental Design & Optimization

To ensure data integrity, the following parameters must be strictly controlled.

2.1 Optimization Table

| Parameter | Recommended Condition | Scientific Rationale |

| Microsomal Protein | 0.1 – 0.5 mg/mL | High protein binds substrate non-specifically (decreasing free fraction, |

| Alamethicin | 50 µg per mg protein | Optimal ratio to maximize pore formation without inhibiting enzyme activity. Pre-incubation on ice is crucial. |

| UDPGA | 2 – 5 mM | Saturating concentration ( |

| 5 – 10 mM | ||

| Buffer pH | 7.4 (Tris-HCl or Phosphate) | Mimics physiological pH. UGTs are sensitive to pH shifts; Tris is preferred for some UGTs to avoid phosphate inhibition (though less critical for 1A6). |

2.2 Substrate Inhibition Warning

Phenol is known to exhibit substrate inhibition at high concentrations. Unlike standard Michaelis-Menten kinetics, the reaction velocity may decrease as Phenol concentration exceeds its

-

Design Implication: You must include a wide range of substrate concentrations (e.g., 10 µM to 10 mM) to capture both the rising phase and the inhibitory tail.

Part 3: Detailed Protocol

3.1 Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

-

Activator: Alamethicin (dissolved in ethanol or methanol; keep organic solvent <1% in final mix).

-

Substrate: Phenol (High purity).

-

Cofactor: UDPGA (Prepare fresh; unstable in freeze-thaw cycles).

-

Stop Reagent: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., 4-chlorophenol or similar).

3.2 Step-by-Step Workflow

Figure 2: Experimental workflow for kinetic assay.

Critical Protocol Notes:

-

Alamethicin Activation: Do not skip the 15-minute incubation on ice. The pore formation is a physical process that requires time before the reaction starts.

-

Solvent Control: Phenol is often dissolved in water, but if using organic solvents for inhibitors, keep total organic content <1% to avoid inhibiting UGTs.

-

Linearity Check: Before the full kinetic run, perform a time-course (0, 5, 10, 20, 30, 60 min) at a single substrate concentration (

) to determine the linear range.

Part 4: Kinetic Modeling & Data Analysis[1]

Because Phenol UGTs (UGT1A6) often display substrate inhibition, fitting data to a standard Michaelis-Menten equation will result in a poor fit and inaccurate

4.1 Model Selection

Plot Velocity (

-

Hyperbolic Curve: Use Michaelis-Menten.[1]

-

Curve with Peak and Decline: Use the Substrate Inhibition (Haldane) equation.

- : Substrate inhibition constant. Lower values indicate stronger inhibition.

-

If

, the reaction rate drops significantly.

4.2 Data Interpretation[2][1][3][4]

- (Affinity): Typically 0.5 – 5 mM for phenol in HLM.

- (Capacity): Reflects the abundance of UGT1A6.

-

Intrinsic Clearance (

):-

For Michaelis-Menten:

-

For Substrate Inhibition:

(valid at low

-

Figure 3: Decision tree for kinetic modeling.

Part 5: Quality Control & Troubleshooting

To ensure Trustworthiness and Self-Validation :

-

Mass Balance: If using radiolabeled phenol (

), ensure the sum of Phenol + this compound = Total Radioactivity. -

UDPGA Stability: UDPGA degrades into UDP (a potent inhibitor). Check stock purity via HPLC.

-

Protein Binding: If

appears unusually high, check for non-specific binding of phenol to microsomal protein. Calculate unbound -

Control Incubations: Run a "No UDPGA" control. Any peak at the this compound retention time in this sample indicates interference or contamination.

References

-

Miners, J. O., et al. (1988). "Kinetic analysis of the interaction of phenol with UDP-glucuronosyltransferase in human liver microsomes." Biochemical Pharmacology.

- Establishes UGT1A6 as the primary phenol UGT and discusses substr

-

Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[3][4][5] Drug Metabolism and Disposition.

- The authoritative protocol for using Alamethicin over detergents.

-

Hanioka, N., et al. (2016).[1] "Glucuronidation of 4-tert-octylphenol in humans, monkeys, rats, and mice: an in vitro analysis using liver and intestine microsomes." Archives of Toxicology.

- Provides comparative kinetic data and validates the biphasic/substrate inhibition models for phenolic compounds.

-

Houston, J. B., & Kenworthy, K. E. (2000). "In vitro-in vivo scaling of CYP kinetic data not consistent with the classical Michaelis-Menten model." Drug Metabolism and Disposition.

- Foundational text on handling atypical kinetics (like substr

Sources

- 1. Glucuronidation of 4-tert-octylphenol in humans, monkeys, rats, and mice: an in vitro analysis using liver and intestine microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Assessment in Alamethicin-Activated Liver Microsomes: Co-activating CYPs and UGTs | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to Identifying UGT Isoforms Responsible for Phenol Conjugation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the conjugation of phenolic compounds. Understanding which UGTs metabolize a phenol-containing drug or xenobiotic is critical for predicting its pharmacokinetics, potential for drug-drug interactions (DDIs), and inter-individual variability in metabolism.[1][2]

Introduction to UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major Phase II metabolic pathway that facilitates the elimination of a wide array of lipophilic compounds, including drugs, environmental toxins, and endogenous substances like bilirubin and steroid hormones.[3][4][5] This process is catalyzed by the UGT superfamily of enzymes, which transfer a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate.[5][6][7] This conjugation increases the water solubility of the substrate, making it more readily excretable in urine and bile.[8]

In humans, 22 UGTs have been identified and are classified into four families: UGT1, UGT2, UGT3, and UGT8.[3] The UGT1 and UGT2 families are primarily responsible for the metabolism of xenobiotics, including a vast number of phenolic compounds.[3][6][9] Key isoforms involved in drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15, which are predominantly expressed in the liver.[3] Other isoforms, such as UGT1A7, UGT1A8, and UGT1A10, are expressed extrahepatically, for instance in the gastrointestinal tract, and can play a significant role in the first-pass metabolism of orally administered drugs.[9][10][11]

The substrate specificities of UGT isoforms can be broad and overlapping, making the identification of the specific enzyme(s) responsible for a particular phenol's conjugation a challenging yet crucial task.[9][10] This guide outlines a systematic and integrated approach to UGT reaction phenotyping for phenolic substrates.

The Experimental Workflow: A Multi-pronged Approach

A robust strategy for identifying the UGT isoforms involved in phenol conjugation typically involves a combination of in vitro methods. The following workflow provides a logical progression from initial screening to detailed kinetic analysis.

Caption: A logical workflow for identifying UGT isoforms responsible for phenol conjugation.

Phase 1: Screening with Recombinant Human UGTs

The most direct method to determine which UGT isoforms can metabolize a phenolic compound is to test it against a panel of individually expressed recombinant human UGTs.[8] This approach eliminates the complexities of a native system with multiple competing enzymes.

Rationale: By incubating the phenol substrate with each recombinant UGT isoform individually, a direct assessment of which enzymes are capable of forming the glucuronide conjugate can be made.[8]

Key UGT Isoforms for Screening Phenols: A comprehensive screening panel should include the major hepatic and extrahepatic UGTs known to metabolize phenolic compounds.

| UGT Family | Isoforms to Consider for Phenol Conjugation | Primary Location(s) |

| UGT1A | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10 | Liver, Intestine, Kidney[3][10][12] |

| UGT2B | UGT2B4, UGT2B7, UGT2B15, UGT2B17 | Liver, Intestine, Kidney[3][6] |

Experimental Protocol: Recombinant UGT Screening

-

Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the following components on ice:

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

The phenol substrate (at a fixed concentration, e.g., 10 µM)

-

Recombinant human UGT isoform (e.g., in the form of microsomes from baculovirus-infected insect cells)

-

Alamethicin (a pore-forming peptide to disrupt the microsomal membrane and improve substrate access to the enzyme)[7]

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow alamethicin to permeabilize the membranes.

-

Initiation of Reaction: Add the cofactor, UDPGA, to initiate the glucuronidation reaction.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the formation of the glucuronide metabolite using a validated analytical method, typically LC-MS/MS.

-

Controls: Include negative controls without UDPGA and without the recombinant enzyme to ensure that the observed product formation is enzymatic and cofactor-dependent.

Phase 2: Detailed Enzyme Kinetics

Once the active UGT isoforms have been identified, the next step is to characterize the kinetics of the reaction for each of these isoforms. This involves determining the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Rationale: Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, and it provides an indication of the enzyme's affinity for the substrate. A lower Kₘ value suggests a higher affinity. Vₘₐₓ is the maximum rate of the reaction. The intrinsic clearance (Vₘₐₓ/Kₘ) is a crucial parameter for comparing the catalytic efficiency of different isoforms and for predicting in vivo clearance.[7]

Experimental Protocol: Enzyme Kinetic Analysis

-

Substrate Concentration Range: Perform incubations with a range of phenol substrate concentrations that bracket the expected Kₘ value (e.g., 0.1 to 10 times the Kₘ).

-

Incubation Conditions: Follow the same incubation procedure as in the screening assay, ensuring that the incubation time and protein concentration are in the linear range for product formation at all substrate concentrations.

-

Data Analysis: Plot the initial reaction velocity (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ. Some UGT-catalyzed reactions may exhibit non-Michaelis-Menten kinetics, such as substrate inhibition or autoactivation, which would require fitting to alternative kinetic models.[13][14]

Phase 3: Confirmation in a Physiologically Relevant System

While recombinant enzymes are excellent for identifying capable isoforms, it is essential to confirm these findings in a more physiologically relevant system, such as human liver microsomes (HLMs). HLMs contain the full complement of UGT enzymes at their native expression levels.

A. Chemical Inhibition Studies

This approach uses known isoform-selective chemical inhibitors to probe the contribution of specific UGTs to the overall metabolism of the phenol in HLMs.[8]

Rationale: If a selective inhibitor of a particular UGT isoform significantly reduces the formation of the phenol glucuronide in HLMs, it provides strong evidence for the involvement of that isoform.[8]

Commonly Used UGT-Selective Inhibitors:

| Target UGT Isoform | Selective Inhibitor |

| UGT1A1 | Silybin, Atazanavir[15] |

| UGT1A3 | Quinidine[15] |

| UGT1A4 | Diclofenac[15] |

| UGT1A6 | Diclofenac[15] |

| UGT1A9 | Diclofenac[15] |

| UGT2B7 | Diclofenac[15] |

Experimental Protocol: Chemical Inhibition Assay

-

Incubation Setup: Prepare incubation mixtures containing HLMs, the phenol substrate (at a concentration around its Kₘ in HLMs), and either a selective inhibitor or vehicle control.

-

Inhibitor Concentration: Use a range of inhibitor concentrations to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Procedure: Follow the standard incubation and analysis procedure as described for recombinant UGTs.

-

Data Analysis: Calculate the percent inhibition of glucuronide formation at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Sources

- 1. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 2. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 3. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UDP-glucuronosyltransferase 1A6: structural, functional, and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. UGT Inhibition | Evotec [evotec.com]

Methodological & Application

Application Notes & Protocols: HPLC-UV Method Development for Phenylglucuronide Detection

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of phenylglucuronide. Glucuronidation is a critical pathway in drug metabolism, and accurate quantification of glucuronide conjugates is essential for pharmacokinetic and toxicological studies. This application note details a systematic approach to method development, including sample preparation, chromatographic separation, and UV detection, with a focus on the scientific principles underpinning each step. Furthermore, it outlines a protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.

Introduction: The Significance of this compound Analysis

Glucuronidation is a major phase II metabolic reaction for a vast number of drugs and other foreign compounds (xenobiotics), facilitating their detoxification and excretion from the body.[1] This process involves the conjugation of a glucuronic acid moiety to the parent compound, significantly increasing its water solubility. Phenylglucuronides, a common class of these metabolites, are frequently encountered in drug metabolism studies. The accurate quantification of these metabolites in biological matrices is paramount for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating, identifying, and quantifying pharmaceutical compounds and their metabolites.[2] When coupled with a Ultraviolet (UV) detector, HPLC provides a sensitive and reliable method for analyzing compounds that possess a UV-absorbing chromophore, which is characteristic of the phenyl group in this compound.

Foundational Principles: Why HPLC-UV?

The choice of HPLC-UV for this compound analysis is predicated on several key principles:

-

Separation Power: HPLC offers high-resolution separation of complex mixtures, which is crucial for distinguishing the target analyte from endogenous matrix components and other potential metabolites.[2] Reversed-phase HPLC, in particular, is well-suited for separating moderately polar compounds like glucuronides.[1]

-

Sensitivity and Selectivity of UV Detection: The phenyl group within the this compound molecule contains a conjugated system of double bonds that absorbs UV light at specific wavelengths.[3] This inherent property allows for sensitive and selective detection. By selecting an appropriate wavelength, interference from non-absorbing matrix components can be minimized.

-

Robustness and Reliability: HPLC-UV is a mature and well-established technique known for its robustness and reproducibility, making it suitable for routine analysis in a regulated environment.

A Systematic Approach to Method Development

A successful HPLC-UV method is the result of a systematic and logical development process. The following sections detail the critical steps and the rationale behind the experimental choices.

3.1. Sample Preparation: The First Step to Quality Data

The goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma, urine) and to remove interfering substances that could compromise the chromatographic analysis.[4]

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from complex samples.[5] Polymeric reversed-phase SPE sorbents are often preferred for their ease of use and high, reproducible recoveries.[5]

Step-by-Step Protocol:

-

Sample Pre-treatment: To a 100 µL plasma sample, add 300 µL of 2% ammonium hydroxide. This step helps to deproteinize the sample and ensure the this compound is in a suitable form for extraction.

-

SPE Cartridge Conditioning:

-

Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 500 µL of methanol.

-

Equilibrate the cartridge with 500 µL of deionized water.

-

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the this compound from the cartridge with 500 µL of methanol.

-

Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Caption: Workflow for Solid-Phase Extraction of this compound.

3.2. Chromatographic Separation: Achieving Optimal Resolution

The heart of the HPLC method lies in the chromatographic separation. This involves optimizing the mobile phase, stationary phase (column), and gradient conditions to achieve a sharp, symmetrical peak for the this compound, well-resolved from other components.

3.2.1. Column Selection

Reversed-phase columns, particularly C18 columns, are the workhorses for separating moderately polar compounds like glucuronides.[1] The choice of a specific C18 column will depend on factors such as particle size, pore size, and end-capping, which can influence selectivity and efficiency.

3.2.2. Mobile Phase Optimization

The mobile phase composition is a critical parameter for controlling the retention and elution of the analyte. For this compound analysis, a typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.

-

Aqueous Component: A slightly acidic mobile phase (pH 2.5-6) is generally preferred for glucuronide separation.[1] This can be achieved using buffers such as 0.1% formic acid or acetic acid in water. The acidic conditions help to suppress the ionization of the carboxylic acid group on the glucuronic acid moiety, leading to better peak shape and retention.

-